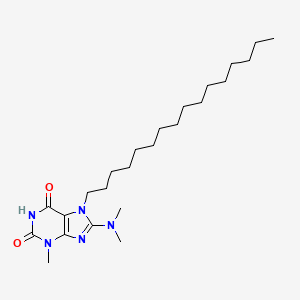![molecular formula C19H20O3 B15081600 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one is a compound known for its unique structure and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one typically involves the catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one. This reaction is carried out using a palladium catalyst under low to medium hydrogen pressure (0.5 to 1.5 atmospheres) at temperatures ranging from -20°C to +50°C .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 2-acetyl-6-methoxynaphthalene with an acetic acid ester in the presence of a base. This process yields 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, which is then hydrogenated to form the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.
Biology: The compound is studied for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces inflammation and pain. The primary molecular target is the COX-2 enzyme, which is involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Nabumetone: 4-(6-Methoxy-2-naphthyl)-2-butanone, known for its anti-inflammatory properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Indomethacin: A potent NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
4-(6-Methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific structure, which provides a balance between efficacy and reduced gastrointestinal toxicity compared to other NSAIDs .
Propiedades
Fórmula molecular |
C19H20O3 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-(6-methoxynaphthalen-2-yl)-6a-methyl-3a,4,5,6-tetrahydro-3H-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C19H20O3/c1-19-8-7-16(17(19)11-18(20)22-19)14-4-3-13-10-15(21-2)6-5-12(13)9-14/h3-6,9-10,16-17H,7-8,11H2,1-2H3 |
Clave InChI |
AEKUJPWTHMTXLL-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C1CC(=O)O2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



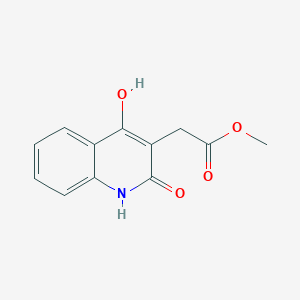
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
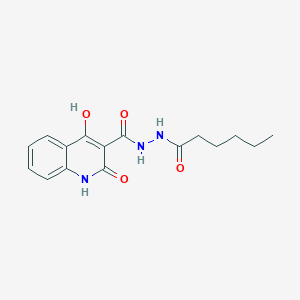
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
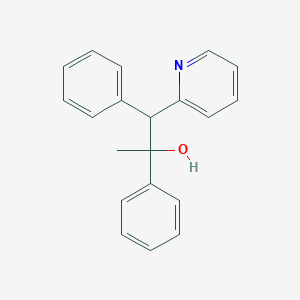
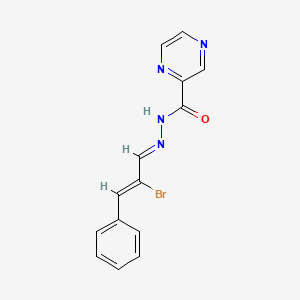
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
